molecular formula C15H17N3O B280409 N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B280409
M. Wt: 255.31 g/mol
InChI Key: RXWAJMOAXSDYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as Cpd22, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, without affecting other kinases. This specificity is important for minimizing off-target effects and reducing toxicity. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. These effects suggest that this compound has the potential to be a safe and effective cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is its high potency and selectivity for CK2, making it a valuable tool for studying CK2 signaling pathways in cancer cells. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer patients.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate the synergistic effects of this compound with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which will be important for its translation into clinical practice.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its high potency and selectivity for CK2 make it a valuable tool for studying CK2 signaling pathways in cancer cells. Further studies are needed to determine its optimal dosage and administration route, as well as its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-inden-5-amine in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in mouse models of cancer. These results suggest that this compound has the potential to be a promising therapeutic agent for cancer treatment.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H17N3O/c1-10-14(9-16-18(10)2)15(19)17-13-7-6-11-4-3-5-12(11)8-13/h6-9H,3-5H2,1-2H3,(H,17,19)

InChI Key

RXWAJMOAXSDYEN-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.